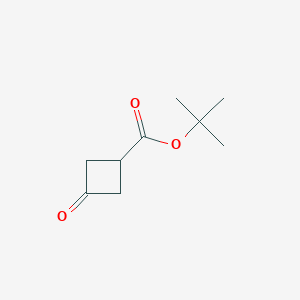

tert-Butyl 3-oxocyclobutanecarboxylate

描述

Significance of Cyclobutane (B1203170) Ring Systems in Organic Chemistry

The cyclobutane ring, a four-membered carbocycle, is a significant structural motif in organic chemistry, despite its inherent ring strain. researchgate.netwikipedia.org Historically considered challenging to synthesize, the unique geometry and electronic properties of cyclobutanes make them valuable intermediates and structural components in a wide range of chemical applications. researchgate.netnih.gov Their presence in natural products, such as the antimicrobial compound sceptrin, highlights their biological relevance. nih.gov

In medicinal chemistry, the incorporation of a cyclobutane ring is a strategic tool used to fine-tune the properties of drug candidates. nih.govru.nl The puckered, three-dimensional structure of the ring can be used to:

Induce conformational restriction, locking a molecule into a more active shape. ru.nl

Act as a metabolically stable replacement for more labile groups like alkenes. ru.nl

Serve as a non-planar bioisostere for aromatic rings. ru.nl

Improve pharmacokinetic properties by influencing solubility and permeability. mdpi.com

Fill hydrophobic pockets in target enzymes. ru.nl

The inherent strain of the cyclobutane ring also makes it a versatile synthetic intermediate, prone to selective ring-opening or ring-expansion reactions, which allows for the construction of more complex molecular architectures. researchgate.netnih.gov The development of improved synthetic methods and the increasing commercial availability of cyclobutane derivatives have made this structural unit more accessible for research and development. nih.gov

Overview of Key Structural Features of tert-Butyl 3-oxocyclobutanecarboxylate

This compound is an organic compound featuring a four-membered cyclobutane ring. chembk.comchembk.com Its structure is characterized by two key functional groups attached to the carbocyclic core: a ketone group at the C3 position and a tert-butyl ester at the C1 position. nih.govsynblock.com This arrangement makes it a bifunctional molecule, offering multiple sites for chemical modification.

The molecule consists of a central, strained cyclobutane ring. Attached to this ring is a carbonyl group (C=O), making it a cyclobutanone (B123998) derivative. wikipedia.org Also attached to the ring is a carboxylic acid ester, specifically a tert-butyl ester. The bulky tert-butyl group provides steric hindrance, which can influence the reactivity of the ester and may also serve as a protecting group that can be removed under specific acidic conditions. The compound is a colorless liquid at room temperature and is soluble in organic solvents. chembk.comchembk.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | tert-butyl 3-oxocyclobutane-1-carboxylate |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 145549-76-4 |

| Appearance | Colorless liquid |

| Topological Polar Surface Area | 43.4 Ų |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem and other chemical suppliers. nih.govsynblock.comfishersci.ca

The presence of both a ketone and an ester allows for a wide range of synthetic transformations. The ketone can undergo nucleophilic addition, reduction, or serve as a handle for alpha-functionalization. nih.gov The ester can be hydrolyzed to the corresponding carboxylic acid or participate in other ester-based reactions. This versatility makes this compound a valuable building block in the synthesis of more complex molecules. chembk.comchembk.com

Historical Context of Cyclobutanone and Cyclobutanecarboxylic Acid Derivatives in Synthesis

The synthesis of four-membered rings was a significant challenge for early organic chemists. There was a prevailing belief that such small, strained rings would be too unstable to exist. askfilo.comchegg.com One of the pioneering efforts in this area was by William Perkin, Jr., who, in 1883, reported one of the first syntheses of a cyclobutanecarboxylic acid derivative. askfilo.comchegg.com However, the history of these compounds is marked by instances of mistaken identity, where initial structural assignments were later proven incorrect, underscoring the difficulties in characterizing these novel structures. okstate.edu For instance, a synthesis reported by Perkin in 1883, initially believed to yield a cyclobutane derivative, was later found to have produced a six-membered ring. askfilo.com

The first successful, albeit low-yield, synthesis of cyclobutanone itself was achieved by the Russian chemist Nikolai Kischner from cyclobutanecarboxylic acid. wikipedia.org Kischner's multi-step process was inefficient, which spurred the development of more effective methods. wikipedia.org Later, more efficient routes were developed, such as the reaction of diazomethane (B1218177) with ketene, which proceeds through a cyclopropanone (B1606653) intermediate that undergoes ring expansion. wikipedia.org

The synthesis of diethyl cyclobutanedicarboxylate from the condensation of trimethylene dibromide and sodio malonic ester, first carried out by Perkin in 1887, consistently gave low yields of around 25% for many decades. acs.org It wasn't until later studies that conditions were optimized to achieve yields as high as 60%, making cyclobutanecarboxylic acid and its derivatives more readily accessible for synthetic applications. acs.org These foundational efforts, fraught with challenges and corrections, were crucial in establishing the chemistry of cyclobutane systems and paving the way for the use of versatile reagents like this compound in modern organic synthesis. okstate.eduacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINYZTGTQXDUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437438 | |

| Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145549-76-4 | |

| Record name | tert-Butyl 3-oxocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 3 Oxocyclobutanecarboxylate

Esterification Reactions Employing tert-Butanol and Cyclobutane-1,3-dione or 3-Oxocyclobutanecarboxylic Acid

Direct esterification represents a common and straightforward approach to synthesizing tert-Butyl 3-oxocyclobutanecarboxylate. This method typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. thieme.de For the target compound, this involves reacting 3-Oxocyclobutanecarboxylic acid with tert-butanol. An alternative starting material is cyclobutane-1,3-dione. The tert-butyl group is favored as a protecting group for carboxylic acids due to its stability against nucleophiles and its ease of removal under acidic conditions. thieme.de

Optimization of Reaction Conditions for Esterification

The efficiency of tert-butyl ester formation is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice of catalyst and base. The goal is to maximize the yield of the desired ester while minimizing side reactions and the formation of impurities.

In a typical optimization process, various catalysts and solvents are screened to identify the most effective combination. For instance, the choice of base can significantly influence the reaction's outcome. The table below illustrates how different reaction parameters can be varied to optimize the yield of a generic tert-butyl esterification reaction, principles that are directly applicable to the synthesis of this compound.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ (cat.) | None | Dichloromethane | 25 | 75 |

| 2 | EDC/HOBt | DMAP | Dichloromethane | 25 | 85 |

| 3 | EDC/HOBt | Calcinated Hydrotalcite | Dichloromethane | 25 | 80 |

| 4 | Tf₂NH (cat.) | None | tert-Butyl Acetate | 50 | 95 |

This table is representative of typical optimization studies for tert-butyl ester synthesis.

Role of Catalysts and Reagents in tert-Butyl Ester Formation

The formation of the tert-butyl ester bond, which can be sterically hindered, often requires specific catalysts and reagents to proceed efficiently.

Acid Catalysts : Strong mineral acids like sulfuric acid are traditionally used to catalyze the addition of a carboxylic acid to isobutene or for condensation with tert-butanol. thieme.degoogle.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by tert-butanol. Insoluble catalysts such as acidic ion-exchange resins are also employed to simplify product purification. google.com

Coupling Reagents : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) are used to form activated benzotriazole esters in situ. These intermediates are highly reactive towards esterification with tert-butyl alcohol. researchgate.net The reaction is often facilitated by a base such as 4-dimethylaminopyridine (DMAP) or calcinated hydrotalcite. researchgate.net

Modern Tert-Butylating Agents : More recent methodologies utilize advanced reagents to improve yields and simplify reaction conditions.

Bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been shown to be a highly effective catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate as both the solvent and the tert-butylating agent. organic-chemistry.org This method offers high yields and significantly reduced reaction times compared to conventional methods. thieme.deorganic-chemistry.org

2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) is a stable, solid reagent developed for the acid-catalyzed tert-butylation of carboxylic acids, providing the corresponding tert-butyl esters in good to high yields. researchgate.net

Di-tert-butyl dicarbonate (Boc₂O) is another common reagent used for the formation of tert-butyl esters, often in the presence of a base like DMAP. thieme.de

Synthesis via Precursors and Intermediates

Multi-step synthetic routes are often necessary to achieve higher purity, better yields, or to construct the cyclobutane (B1203170) ring system from acyclic precursors. These pathways frequently involve the formation of 3-Oxocyclobutanecarboxylic acid as a key intermediate.

From 3-Oxocyclobutanecarboxylic Acid

3-Oxocyclobutanecarboxylic acid is the most direct precursor for the synthesis of its corresponding tert-butyl ester.

The direct conversion of 3-Oxocyclobutanecarboxylic acid into its tert-butyl ester is the final step in many synthetic sequences. This transformation is an esterification reaction, and the methodologies described in section 2.1 are directly applicable here. The choice of method often depends on the scale of the reaction and the desired purity of the final product. For example, using tert-butyl acetoacetate with gentle warming provides a convenient method for this conversion. researchgate.net

In many cases, the precursor 3-Oxocyclobutanecarboxylic acid must first be synthesized itself before it can be esterified. These multi-step pathways provide a complete route to this compound from more readily available starting materials.

One documented route involves the hydrolysis of a diester precursor. For example, 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester can be refluxed with hydrochloric acid to yield 3-Oxocyclobutanecarboxylic acid. guidechem.com This acid can then be isolated and subjected to one of the previously described esterification methods to yield the final product. This two-stage process allows for the purification of the intermediate acid, potentially leading to a higher purity final product.

The table below outlines a representative multi-step synthesis.

| Step | Starting Material | Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester | 20% Hydrochloric acid, Reflux | 3-Oxocyclobutanecarboxylic acid | 70% guidechem.com |

| 2 | 3-Oxocyclobutanecarboxylic acid | tert-Butanol, H₂SO₄ (cat.) | This compound | Variable |

Another synthetic approach starts from acetone, bromine, and malononitrile, proceeding through a three-step reaction involving a phase transfer catalyst to ultimately produce 3-Oxocyclobutanecarboxylic acid, which is then available for esterification. google.com

Utilizing Cyclobutanone (B123998) Derivatives in Synthesis

A primary strategy for synthesizing this compound involves the modification of pre-existing cyclobutanone structures. This approach leverages the reactivity of the ketone functional group for further elaboration. A common precursor is 3-oxocyclobutanecarboxylic acid, which can be esterified in a subsequent step to yield the final tert-butyl ester.

One documented pathway to the core acid involves starting from 1,3-dibromoacetone. This is used to synthesize an intermediate, 3,3-dicyanocyclobutanone, which is then subjected to acidic hydrolysis to yield 3-oxocyclobutanecarboxylic acid. google.com This multi-step process highlights the use of a cyclobutanone derivative (3,3-dicyanocyclobutanone) as a key intermediate that is transformed into the desired product. google.com

Another versatile intermediate is diethyl 3-oxocyclobutylphosphonate, which is prepared in three steps from diethyl methylphosphonate. rsc.org The 3-oxo functionality of this cyclobutanone derivative is readily elaborated to facilitate the synthesis of various analogues, demonstrating the principle of building upon a core cyclobutanone scaffold. rsc.org The synthesis of the target tert-butyl ester would then involve converting the phosphonate to a carboxylate and performing a final esterification.

Exploration of Novel Synthetic Pathways to the Core Structure

Recent advancements in organic synthesis have led to the development of novel pathways for constructing the cyclobutane core, offering alternatives to traditional methods. These modern techniques often provide improved efficiency, selectivity, and access to complex molecular architectures.

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for [2+2] cycloaddition reactions to form cyclobutane rings under mild conditions. nih.gov This method can be used for intramolecular cycloadditions to create complex, fused azabicyclo[3.2.0]heptan-2-one motifs, demonstrating the utility of photocatalysis in building strained ring systems. acs.org Sequential photocatalytic strategies have also been developed for the diastereoselective synthesis of densely functionalized cyclobutanes. acs.orgnih.gov For instance, a sequence involving a [2+2] photocycloaddition followed by a photoredox-catalyzed C-C bond formation allows for the rapid assembly of sterically congested cyclobutane scaffolds from simple starting materials. acs.org

Transition Metal-Catalyzed Reactions: Rhodium-catalyzed reactions have shown significant promise in synthesizing substituted cyclobutanes. One novel pathway involves a Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, which proceeds via a C-C bond cleavage and formation of the cyclobutane ring with high diastereoselectivity. acs.orgnih.gov Another rhodium-catalyzed approach is the reagent-free ring expansion of cyclobutenones, which provides access to various polysubstituted cyclopentenones and indanones, showcasing the versatility of transition metals in manipulating strained ring systems. researchgate.netrsc.org

Patented Industrial Routes: Several patents disclose novel, scalable syntheses for the 3-oxocyclobutanecarboxylic acid core. One such method starts from inexpensive raw materials like acetone, bromine, and malononitrile, proceeding through a 1,3-dibromoacetone intermediate. google.com Another patented large-scale production technique involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, followed by hydrolysis. google.compatsnap.com A distinct multi-step process begins with triphenylphosphine, methyl iodide, and benzaldehyde to construct the cyclobutane ring, which is subsequently oxidized using ozone to create the ketone functionality. google.com

Stereoselective and Stereocontrolled Synthetic Approaches to Cyclobutane Derivatives

The biological activity of molecules containing cyclobutane rings is often dependent on their stereochemistry. Consequently, significant research has focused on developing stereoselective and stereocontrolled methods to synthesize specific isomers of cyclobutane derivatives, including the cyclobutanecarboxylate scaffold.

Strategies for Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. Several modern catalytic systems have been developed to achieve high levels of diastereocontrol in cyclobutane synthesis.

A notable example is the Rh(III)-catalyzed synthesis that yields highly substituted cyclobutanes with excellent diastereoselectivity. acs.org Similarly, sequential photocatalysis has been shown to produce chlorocyclobutanes with high regio- and diastereoselectivity, which can be further functionalized with complete diastereocontrol. acs.org These methods are crucial for creating complex cyclobutane structures with well-defined three-dimensional arrangements.

Below is a table summarizing key diastereoselective methods applicable to cyclobutane synthesis.

| Method | Catalyst / Reagent | Substrates | Key Features |

| Rh(III)-Catalyzed C-C Cleavage | Rh(III) catalyst, HFIP solvent | 2-Aryl quinazolinones, Alkylidenecyclopropanes | Forms highly substituted cyclobutanes with high diastereoselectivity. acs.orgnih.gov |

| Sequential Photocatalysis | 4CzIPN (photocatalyst) | 3-Chloromaleimides, Alkenes/Alkynes | Installs quaternary stereocenters with complete diastereocontrol. acs.orgnih.gov |

| Michael Addition | Base or Lewis acid | Bromocyclobutanes, N-Heterocycles | Efficient formation of heterocyclic aminocyclobutane esters and amides. researchgate.net |

Enantioselective Approaches to Cyclobutanecarboxylate Scaffolds

Enantioselective synthesis is critical for producing single enantiomers of chiral molecules, which is often a requirement for pharmaceutical applications. Several strategies have been developed to access enantioenriched cyclobutanecarboxylate scaffolds.

One powerful approach involves a sequential rhodium- and copper-catalyzed three-component process. This method begins with the reaction of t-butyl (E)-2-diazo-5-arylpent-4-enoates with a chiral rhodium catalyst (Rh₂(S-NTTL)₄) to generate enantiomerically enriched bicyclobutanes. nih.gov These intermediates then undergo a copper-catalyzed homoconjugate addition and enolate trapping sequence to yield densely functionalized cyclobutanes with high diastereoselectivity and enantioselectivity. nih.gov This method is particularly relevant as it directly incorporates the tert-butyl carboxylate group.

Another common strategy is the enantioselective modification of a prochiral cyclobutanone. For example, the asymmetric reduction of a cyclobutanone using a chiral catalyst, such as an oxazaborolidine, can produce a chiral cyclobutanol (B46151) with high enantiomeric excess (ee). nih.gov This chiral alcohol can then serve as a versatile intermediate for further functionalization to introduce the carboxylate group, thereby establishing the desired chiral scaffold. nih.govrsc.org

The development of chiral scaffolds from conveniently protected cyclobutane β-amino acids also provides a pathway to polyfunctional chiral cyclobutane platforms suitable for synthesizing complex molecules. researchgate.net

Large-Scale Synthesis and Process Chemistry Considerations

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For this compound, scalability hinges on the availability of starting materials and the robustness of the chemical transformations.

Industrial Scalability of Preparation Methods

Several patented methods for the synthesis of the core intermediate, 3-oxocyclobutanecarboxylic acid, have been designed with industrial scale-up in mind. These processes prioritize the use of inexpensive and readily available raw materials and employ process steps that are amenable to large-scale production.

One patented industrial route utilizes diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane in N,N-dimethyl formamide (DMF) with potassium tert-butoxide. patsnap.com The resulting intermediate is then hydrolyzed with concentrated hydrochloric acid to give the final acid. google.compatsnap.com This method is described as a "large-scale production technique" with advantages of few process steps, simple operation, and straightforward post-processing. google.compatsnap.com

The final esterification step to produce this compound can be achieved through methods suitable for industrial scale. A continuous process for preparing tert-butyl esters involves the reaction of the corresponding carboxylic acid with isobutene in the presence of an acidic catalyst. justia.com Such continuous flow processes are often more efficient and safer for large-scale manufacturing than batch processes.

Purity and Yield Optimization in Production of this compound

The efficient and high-purity production of this compound is a critical aspect of its utility in various synthetic applications. Optimization of synthetic methodologies focuses on maximizing the yield of the desired product while minimizing the formation of impurities. This involves careful control of reaction conditions and the implementation of effective purification strategies. While specific detailed research findings on the optimization of this particular compound are not extensively published, principles derived from the synthesis of related cyclobutane derivatives and tert-butyl esters provide valuable insights into achieving high purity and yield.

Key strategies for optimization include the precise management of reaction parameters such as temperature, reaction time, and the choice of reagents and solvents. Following the chemical transformation, purification techniques such as distillation, chromatography, and recrystallization are employed to isolate the target compound from unreacted starting materials, byproducts, and other impurities.

Reaction Condition Optimization

The yield of tert-butyl esters can be highly dependent on the reaction conditions. For instance, in the synthesis of a related compound, tert-butyl 3-oxobutyrate, the use of 4-(dimethylamino)pyridine as a catalyst in the reaction of tert-butyl alcohol with diketene at 50-60°C for one hour, followed by an additional hour at 30-50°C, resulted in a high yield of 98.6% after distillation google.com. In contrast, a different method for the same compound reported a yield of 80% google.com. This highlights the significant impact that catalyst choice and temperature can have on the product yield.

Purification Methodologies

The purification of this compound is essential to remove any impurities that may interfere with subsequent reactions. Common methods for purifying analogous compounds include distillation, column chromatography, and recrystallization.

Distillation: Fractional distillation under reduced pressure is a common technique for purifying liquid compounds with different boiling points. For example, tert-butyl 3-oxobutyrate was purified by distillation under reduced pressure to achieve a high yield google.com.

Column Chromatography: This technique is widely used for separating complex mixtures. In the synthesis of a substituted tert-butyl piperazine-1,3-dicarboxylate, column chromatography was employed to afford the final product with a purity of 98.5% and a yield of 29% connectjournals.com. Similarly, a different complex tert-butyl ester was purified via flash column chromatography to yield the product in 57% yield mdpi.com. The choice of solvent system is critical for effective separation.

Recrystallization: For solid compounds or precursors, recrystallization is a powerful method for achieving high purity. In the synthesis of 3-oxocyclobutanecarboxylic acid, the crude product was recrystallized from a mixture of dichloromethane and n-heptane to obtain the final product google.com. Another patent for the same compound specifies recrystallization from methyl tert-butyl ether, achieving a yield of 92% for this specific step and a final purity of 99-99.2% google.com.

The following table summarizes yields and purities achieved for related compounds using different purification methods, which can serve as a reference for the optimization of this compound production.

| Compound | Purification Method | Yield (%) | Purity (%) |

| tert-Butyl 3-oxobutyrate | Distillation | 80 - 98.6 | Not Specified |

| 3-Oxocyclobutanecarboxylic acid | Recrystallization | 52 - 68 (overall) | 99 - 99.2 |

| 3-Oxocyclobutanecarboxylic acid | Recrystallization | 92 (step-specific) | Not Specified |

| Substituted tert-butyl piperazine-1,3-dicarboxylate | Column Chromatography | 29 | 98.5 |

| rac-tert-Butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | Column Chromatography | 57 | Not Specified |

By analogy, a combination of optimizing the esterification reaction conditions followed by an appropriate purification method, such as fractional distillation or column chromatography, would be the likely approach to achieving high yield and purity for this compound. The selection of the specific purification technique would depend on the nature of the impurities present in the crude product.

Chemical Reactivity and Transformation of Tert Butyl 3 Oxocyclobutanecarboxylate

Reactions at the Ketone Moiety

The carbonyl group of the cyclobutanone (B123998) ring is a key site for various chemical modifications, including nucleophilic additions, enolization, and the formation of derivatives.

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the ketone in tert-butyl 3-oxocyclobutanecarboxylate is susceptible to attack by various nucleophiles. These reactions typically involve the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Common nucleophilic addition reactions applicable to ketones like this compound include:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones to alcohols. researchgate.net For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with NaBH₄ yields a mixture of cis- and trans-4-tert-butylcyclohexanol, demonstrating the stereochemical outcomes possible in such reactions. libretexts.orgresearchgate.net A similar reduction of this compound would be expected to yield tert-butyl 3-hydroxycyclobutanecarboxylate.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (RMgX), can add to the carbonyl group to form tertiary alcohols after acidic workup. thermofisher.comorganic-chemistry.org For example, the reaction of a ketone with a Grignard reagent like methylmagnesium bromide would introduce a methyl group at the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. thermofisher.commasterorganicchemistry.comlibretexts.org This involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂. This reaction would replace the carbonyl oxygen with a methylene (B1212753) group, yielding tert-butyl 3-methylenecyclobutanecarboxylate. The reactivity of the ylide is a crucial factor; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. masterorganicchemistry.com

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |

Enolization and Related Reactions

The presence of α-hydrogens adjacent to the ketone allows for the formation of an enolate ion under basic conditions. pressbooks.pub This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

The acidity of the α-hydrogens in β-keto esters (pKa ≈ 11) is significantly higher than in simple ketones, facilitating enolate formation with common bases like sodium ethoxide. pressbooks.pub The resulting enolate of this compound can undergo reactions such as:

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. thermofisher.comgoogle.comorientjchem.org The choice of base is critical; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete enolate formation and prevent side reactions. google.com The alkylating agent should typically be a primary or secondary halide to avoid E2 elimination. google.com

| Reaction | Reagents | Key Intermediate | Product Feature |

|---|---|---|---|

| Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate | Addition of an alkyl group at the α-carbon |

Formation of Oxime Derivatives

Ketones readily react with hydroxylamine (B1172632) (NH₂OH) or its salts, such as hydroxylamine hydrochloride, to form oximes. researchgate.netnih.gov This reaction is a condensation reaction where the carbonyl oxygen is replaced by a =N-OH group. The reaction of this compound with hydroxylamine would yield tert-butyl 3-(hydroxyimino)cyclobutanecarboxylate.

The formation of oximes from cyclobutanone derivatives is a well-established transformation. google.comresearchgate.netyoutube.com These cyclobutanone oximes are versatile synthetic intermediates that can undergo further reactions, such as ring-opening under radical conditions. google.comstackexchange.com The reaction is typically carried out under mild conditions, often in the presence of a weak base to neutralize the acid released from the hydroxylamine salt. researchgate.net

Reactions Involving the tert-Butyl Ester Group

The tert-butyl ester group is known for its stability under many conditions but can be cleaved or transformed through specific reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The tert-butyl ester of 3-oxocyclobutanecarboxylate is susceptible to hydrolysis, the cleavage of the ester bond to yield the corresponding carboxylic acid and tert-butanol. This reaction is typically catalyzed by acid. orientjchem.orgyoutube.com The mechanism of acid-catalyzed hydrolysis of tert-butyl esters proceeds via the formation of a stable tert-butyl cation. orientjchem.orgyoutube.comgoogle.com This pathway makes them readily cleavable under acidic conditions, such as with trifluoroacetic acid (TFA), while remaining stable under basic conditions. masterorganicchemistry.comgoogle.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. organicchemistrytutor.com For this compound, reaction with an alcohol like methanol (B129727) in the presence of a suitable catalyst would yield methyl 3-oxocyclobutanecarboxylate and tert-butanol. Various catalysts can be employed for transesterification, including titanium-based catalysts like titanium(IV) butoxide. organic-chemistry.orgyoutube.comstackexchange.comchemistrysteps.com The reaction conditions, such as temperature and catalyst concentration, can be optimized to achieve high conversion rates. stackexchange.com

| Reaction | Typical Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., TFA, HCl) | 3-Oxocyclobutanecarboxylic acid |

| Transesterification | Alcohol (R'OH), Catalyst (e.g., Ti(OBu)₄) | Alkyl 3-oxocyclobutanecarboxylate |

Decarboxylation Pathways

Upon hydrolysis of the tert-butyl ester to 3-oxocyclobutanecarboxylic acid, the resulting β-keto acid is susceptible to decarboxylation. researchgate.netyoutube.com This reaction involves the loss of carbon dioxide (CO₂) upon heating to yield cyclobutanone.

The mechanism of decarboxylation of β-keto acids typically proceeds through a cyclic six-membered transition state, which facilitates the transfer of the acidic proton and the cleavage of the carbon-carbon bond. This process is a characteristic reaction of compounds with a carbonyl group at the β-position relative to a carboxylic acid. The ease of decarboxylation makes 3-oxocyclobutanecarboxylic acid a useful precursor for the synthesis of various substituted cyclobutanones. researchgate.net

Ring-Opening and Rearrangement Reactions of the Cyclobutane (B1203170) Ring

Investigation of Strain-Release Transformations

The high ring strain energy of cyclobutane systems, estimated to be around 26 kcal/mol, makes them susceptible to reactions that relieve this strain. mdpi.com Bicyclo[1.1.0]butanes (BCBs), which are structurally related to cyclobutanes, possess an even higher strain energy of approximately 65 kcal/mol, making them excellent candidates for strain-release transformations. researchgate.netrsc.org These reactions are often triggered by light, heat, or catalysts and can lead to a diverse array of products. rsc.orgrsc.org

Visible-light photocatalysis has emerged as a powerful tool for initiating strain-release reactions of bicyclobutanes under mild conditions, proceeding through either single electron transfer (SET) or energy transfer (EnT) pathways. rsc.orgrsc.org For instance, donor-acceptor (D-A) cyclobutanes, which feature electron-donating and electron-accepting groups, can undergo ring-opening reactions when treated with nucleophiles like electron-rich arenes, thiols, or selenols, often mediated by a Lewis acid such as AlCl₃. acs.org

Recent research has also explored the photochemical [2π + 2σ] cycloadditions of BCBs with various coupling partners, expanding the scope of accessible cyclobutane and bicyclic systems. researchgate.net These strain-release strategies are atom- and step-economical, providing efficient routes to complex molecular frameworks. rsc.org

Mechanisms of C-C Bond Cleavage in Cyclobutane Systems

The cleavage of carbon-carbon (C-C) bonds in cyclobutane systems is a fundamental process in their rearrangement and ring-opening reactions. nih.gov These reactions can be initiated through various means, including enzymatic catalysis and transition metal mediation. nih.govnih.gov

Enzymatic C-C bond cleavage often involves oxidation-reduction reactions catalyzed by enzymes like cytochrome P450. nih.govresearchgate.net These reactions can proceed through the formation of radical or cationic intermediates, which then undergo rearrangement and collapse to yield the final products. nih.govresearchgate.net Prior oxidation or functionalization of the carbon atom is often a prerequisite for enzymatic C-C bond cleavage. researchgate.net

Transition metal-catalyzed reactions provide another avenue for C-C bond cleavage. For example, rhodium catalysts can mediate formal (3+2) cycloadditions of cyclic enynols, where a key step involves the retro-propargylation and subsequent C-C bond cleavage to form an allenyl-Rh intermediate. nih.gov Similarly, SmI₂-mediated single-electron reduction of lactones can induce the cleavage of a cyclopropane (B1198618) C-C bond to generate a reactive radical intermediate. nih.gov

Computational studies have provided valuable insights into the mechanisms of these cleavage reactions. For instance, density functional theory (DFT) calculations have been used to investigate the reaction energetics of various cleavage pathways, helping to elucidate the roles of different catalysts and intermediates. nih.gov

Functionalization of the Cyclobutane Ring System

The functionalization of the cyclobutane ring in this compound allows for the introduction of various chemical moieties, leading to a wide range of derivatives with potentially interesting biological and chemical properties.

Introduction of Halogen and Other Functional Groups

The introduction of halogen atoms and other functional groups onto the cyclobutane ring can be achieved through several synthetic methodologies. For instance, photochemical solvent-controlled difluoromethylation and bromo-difluoromethylation reactions of bicyclobutanes provide efficient pathways to difluoroalkyl functionalized bioisosteres. researchgate.net The synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate, a precursor for many functionalized cyclobutanes, has been reported. researchgate.net

The replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been explored as a strategy to modulate the physicochemical properties of bioactive compounds, sometimes leading to enhanced metabolic stability. nih.gov This highlights the importance of being able to introduce fluoroalkyl groups onto the cyclobutane core.

Furthermore, methods for the synthesis of 3-borylated cyclobutanols via a formal [3+1]-cycloaddition have been developed, providing a handle for further elaboration through cross-coupling reactions. researchgate.net

Alkylation and Acylation Reactions

Alkylation and acylation reactions at positions α to the carbonyl group of this compound provide a means to introduce carbon-based substituents. Enantioselective α-alkylation of cyclobutanones can be achieved using SOMO (Singly Occupied Molecular Orbital) catalysis, employing chiral imidazolidinone catalysts and an oxidant like CAN (Ceric Ammonium Nitrate). mdpi.com

Friedel-Crafts alkylation, a classic C-C bond-forming reaction, can be used to alkylate aromatic rings with alkyl halides in the presence of a Lewis acid catalyst. cerritos.edu While not directly a functionalization of the cyclobutane ring itself, this reaction is relevant in the broader context of building complex molecules containing cyclobutane moieties.

Acylation of alcohols and other nucleophiles is a fundamental transformation in organic synthesis. organic-chemistry.org Various reagents and catalysts have been developed to facilitate this reaction, including the use of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) as a coupling reagent and DMAP (4-(N,N-Dimethylamino)pyridine) as a catalyst. organic-chemistry.org These methods can be applied to derivatives of this compound to introduce acyl groups.

Radical Reactions and Mechanistic Studies

Radical reactions offer a unique set of transformations for the functionalization of the cyclobutane ring, often proceeding under mild conditions and with high selectivity.

Radical additions to the strained σ-bonds of bicyclobutyl (BCB)-boronate complexes have been shown to be an effective method for the synthesis of 1,3-disubstituted cyclobutyl boronic esters. nih.govacs.org These reactions are typically initiated by visible light and involve the addition of electron-deficient radicals derived from alkyl iodides. nih.govacs.org The reactions proceed with high yield, full stereospecificity, and high levels of stereoselectivity. nih.govacs.org

Mechanistic studies, often employing computational methods like DFT, have been crucial in understanding these radical reactions. nih.gov For example, in copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant, an adduct between copper and the N-sulfonimidyl radical is implicated as the species that promotes hydrogen-atom transfer (HAT) from a C-H bond. nih.gov The subsequent functionalization of the resulting organic radical can proceed through several pathways, including radical-polar crossover (RPC), reductive elimination from a Cu(III) complex, or direct radical addition to a copper-bound ligand. nih.gov

The tert-butoxide radical (tBuO•), which can be generated from potassium tert-butoxide, is a key species in some radical reactions. princeton.edumasterorganicchemistry.com It can act as a hydrogen atom abstractor, initiating radical cyclization cascades. nih.gov A plausible reaction pathway involves the thermal homolysis of tert-butyl nitrite (B80452) (TBN) to generate tBuO• and NO radicals, followed by hydrogen abstraction from the substrate. nih.gov

Interactive Data Table: Functionalization Reactions of Cyclobutane Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| α-Alkylation | Imidazolidinone catalyst, Allylsilane, CAN | α-Allylated cyclobutanone | mdpi.com |

| Halogenation | Bicyclobutane, Photochemical difluoromethylation | Difluoroalkylated cyclobutane | researchgate.net |

| Borylation | Bicyclo[1.1.0]butyl lithium, Boronic esters, Electrophiles | 1,1,3-Trisubstituted cyclobutanes | researchgate.net |

| Radical Addition | Bicyclobutyl-boronate, Alkyl iodide, Visible light | 1,3-Disubstituted cyclobutyl boronic esters | nih.govacs.org |

| Ring-Opening | Donor-Acceptor Cyclobutane, Arenes/Thiols/Selenols, AlCl₃ | Ring-opened products | acs.org |

Hydrogen Atom Transfer Mechanisms

There is no specific research data available in the scientific literature detailing the hydrogen atom transfer mechanisms of this compound. Investigations into how this compound behaves in the presence of radical initiators that promote HAT, or its reactivity in photocatalytic systems where hydrogen abstraction is a key step, have not been reported. Consequently, there are no established findings on the kinetics, thermodynamics, or regioselectivity of such reactions for this molecule.

Role of Radical Intermediates

Consistent with the lack of information on HAT mechanisms, the role of radical intermediates derived from this compound is also an uninvestigated area. There are no published studies that identify or characterize radical species formed from this compound, nor are there reports on their subsequent reaction pathways, such as cyclizations, rearrangements, or intermolecular additions. As a result, no data on the stability, structure, or synthetic utility of these potential radical intermediates can be provided.

Building Block for Complex Molecule Synthesis

This compound is a key starting material for the synthesis of intricate molecular architectures. chembk.com Its bifunctional nature, possessing both a ketone and an ester, allows for selective reactions at either functional group, providing a versatile handle for constructing complex organic molecules. The concept of using such building blocks is fundamental in modern organic and medicinal chemistry for the efficient assembly of complex target structures. researchgate.net

The cyclobutane motif is increasingly recognized for its favorable properties in drug design. nih.gov this compound serves as a valuable precursor for introducing this structural unit into pharmaceutically active compounds. chembk.com

The incorporation of cyclobutane rings into drug candidates can lead to improved pharmacological properties. nih.gov These properties include enhanced metabolic stability, reduced planarity, and the ability to direct key pharmacophore groups into optimal orientations for binding to biological targets. nih.gov The use of cyclobutane-containing building blocks like this compound is instrumental in the synthesis of such drug candidates. For instance, derivatives of this compound can be used to create molecules that fill hydrophobic pockets in protein targets, a strategy employed in the development of inhibitors for various enzymes. nih.gov

| Drug Candidate Area | Role of Cyclobutane Moiety | Reference |

| Enzyme Inhibitors | Fills hydrophobic binding pockets | nih.gov |

| Various Therapeutics | Improves metabolic stability, directs pharmacophores | nih.gov |

This compound is a key intermediate in the synthesis of various therapeutic agents. chembk.comchemrxiv.org It can be transformed into a variety of substituted cyclobutane derivatives that are then incorporated into larger, more complex drug molecules. researchgate.net For example, it is a starting material for the synthesis of bicyclic diamines that are valuable building blocks in medicinal chemistry. chemrxiv.org

Beyond pharmaceuticals, this compound finds application in the synthesis of agrochemicals and fragrances. chembk.com In the agrochemical sector, the unique structural features of cyclobutane derivatives can lead to compounds with desired biological activity and environmental profiles. In the fragrance industry, the sweet, fruity character of some cyclobutane-containing esters makes them interesting components for new scent formulations. chembk.comchembk.com

Precursor in Pharmaceutical Synthesis

Synthesis of Spiro and Bicyclic Ring Systems

The reactivity of the ketone in this compound makes it a valuable precursor for the construction of more complex ring systems, including spirocyclic and bicyclic frameworks. These rigid, three-dimensional structures are of great interest in medicinal chemistry.

A significant application of this compound is in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives. chemrxiv.orgzendy.io This bicyclic system is considered a saturated isostere of pyridine (B92270) and piperidine (B6355638), two of the most common heterocyclic rings found in drug molecules. researchgate.netchemrxiv.org An efficient, multigram synthesis of these derivatives has been developed, which relies on a diastereoselective Strecker reaction of the readily available 3-oxocyclobutanecarboxylate. chemrxiv.orgzendy.iochemrxiv.org This method allows for the construction of the bicyclic imide, which can be further elaborated into various monoprotected bicyclic diamines, valuable building blocks for drug discovery. chemrxiv.orgzendy.io This approach has been used to synthesize bridged analogs of thalidomide (B1683933), a well-known anticancer agent. chemrxiv.orgzendy.io

| Bicyclic System | Synthetic Strategy | Starting Material | Application | Reference |

| 3-Azabicyclo[3.1.1]heptane | Diastereoselective Strecker reaction, intramolecular imide formation | 3-Oxocyclobutanecarboxylate | Medicinal chemistry building blocks, thalidomide analogs | chemrxiv.orgzendy.iochemrxiv.org |

A Detailed Examination of this compound in Synthetic Chemistry

This compound is a versatile organic compound that has garnered attention as a valuable building block in advanced organic synthesis. Its unique structure, combining a strained four-membered ring with a ketone and a sterically hindered ester group, provides a platform for a variety of chemical transformations. This article explores specific applications of this compound in the construction of complex molecular architectures and the development of modern synthetic strategies.

Applications in Advanced Organic Synthesis

The utility of tert-butyl 3-oxocyclobutanecarboxylate in organic synthesis is multifaceted, ranging from the construction of complex carbocyclic frameworks to its use as a specialized functional group.

The inherent ring strain and the presence of a reactive ketone functionality within the cyclobutane (B1203170) ring of this compound suggest its potential as a substrate for constructing more complex fused and bridged polycyclic systems. Reactions such as intramolecular cycloadditions, annulations, and ring expansions are common strategies for building such frameworks. While the parent 3-oxocyclobutanecarboxylic acid is a known precursor to important pharmaceutical intermediates, detailed examples in the scientific literature of this compound itself undergoing annulation or cycloaddition reactions to form fused or bridged structures are not extensively documented in the surveyed materials. google.com However, the reactivity of the cyclobutanone (B123998) moiety is a key feature that makes it a candidate for such synthetic strategies. guidechem.com

The bifunctional nature of this compound allows it to serve dual roles in a synthetic sequence, acting as both a protecting group and a means to introduce a specific functional moiety. chembk.comchembk.com

Tert-Butyl Ester as a Carboxyl Protecting Group:

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in multi-step organic synthesis. Its primary advantages are its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, and its selective removal under acidic conditions. organic-chemistry.org

The stability profile of the tert-butyl ester group is well-established. It is resistant to:

Basic conditions: It remains intact in the presence of strong bases like lithium diisopropylamide (LDA) and potassium tert-butoxide (t-BuOK). organic-chemistry.org

Nucleophiles: It does not react with many common nucleophiles such as organolithium reagents, Grignard reagents, and amines. organic-chemistry.org

Reductive conditions: It is stable to catalytic hydrogenation and many chemical reducing agents like sodium borohydride (B1222165). organic-chemistry.org

Deprotection is typically achieved with strong acids, such as trifluoroacetic acid (TFA), or with aqueous mineral acids, which facilitate the cleavage of the ester via a stable tert-butyl cation intermediate. organic-chemistry.org This specific cleavage method allows for the unmasking of the carboxylic acid without disturbing other acid-sensitive groups if conditions are chosen carefully.

Introduction of the 3-Oxocyclobutyl Moiety:

Beyond its role as a simple protecting group, this compound is primarily employed as a building block to introduce the entire 3-oxocyclobutanecarboxylate functional group into a larger molecule. chembk.comchembk.com Its parent acid, 3-oxocyclobutanecarboxylic acid, is a critical intermediate in the synthesis of numerous pharmaceutical compounds, including kinase inhibitors and treatments for autoimmune diseases. google.com The tert-butyl ester version is a protected, and often more soluble and handleable, form of this key building block, making it suitable for use in complex synthetic routes. chembk.com

The importance of the 3-oxocyclobutane motif in medicinal chemistry has driven the development of synthetic methodologies that rely on this compound as a key starting material. google.comresearchgate.net Its use in the synthesis of fragrances and pharmaceuticals is a primary application. chembk.comchembk.com

The development of novel synthetic methods often focuses on the efficient construction of high-value molecules. By using this compound, synthetic chemists can incorporate a pre-functionalized four-membered ring, which can be a strategic advantage in designing routes to complex targets. For instance, the synthesis of various biologically active agents, such as Janus kinase (JAK) inhibitors, relies on intermediates derived from 3-oxocyclobutanecarboxylic acid. google.com The use of the tert-butyl ester derivative facilitates these syntheses by providing a protected form of the acid that is compatible with subsequent reaction steps.

Furthermore, advances in general synthetic methods can impact the utility of this compound. For example, new, highly efficient, and environmentally friendly methods for the synthesis of tert-butyl esters, such as those using (Boc)₂O under solvent-free milling conditions or Tf₂NH catalysis, can make starting materials like this compound more accessible and cost-effective for large-scale production. rsc.orgorganic-chemistry.org

The table below summarizes key data for the compound.

| Property | Value |

| IUPAC Name | tert-butyl 3-oxocyclobutane-1-carboxylate nih.gov |

| CAS Number | 145549-76-4 nih.govthermofisher.com |

| Molecular Formula | C₉H₁₄O₃ nih.gov |

| Molecular Weight | 170.21 g/mol nih.gov |

| Appearance | Colorless liquid chembk.com |

Computational and Theoretical Studies

Conformational Analysis of the Cyclobutane (B1203170) Ring

The four-membered ring of cyclobutane is inherently strained, deviating significantly from the ideal tetrahedral bond angles. To alleviate some of this strain, the cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation. This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations. The presence of substituents on the ring influences the energetics of this puckering and can lead to a preference for specific conformations.

For tert-butyl 3-oxocyclobutanecarboxylate, the substituents—a carbonyl group at position 3 and a tert-butoxycarbonyl group at position 1—play a crucial role in defining the conformational landscape. The carbonyl group tends to flatten the ring to some extent, while the bulky tert-butoxycarbonyl group will have a significant steric influence.

Computational studies on substituted cyclobutanes and cyclobutanones have established that the degree of puckering and the preferred orientation of substituents (axial vs. equatorial) are determined by a delicate balance of angle strain, torsional strain, and steric interactions. In the case of this compound, it is expected that the tert-butoxycarbonyl group will preferentially occupy an equatorial position to minimize steric clashes with the ring hydrogens. The two primary puckered conformations would place the tert-butoxycarbonyl group in either an equatorial or an axial position. The energy difference between these conformers dictates the conformational equilibrium.

| Parameter | Description | Expected Value/Characteristic for this compound |

| Puckering Angle | The dihedral angle that describes the deviation of the ring from planarity. | A significant puckering angle is expected to relieve torsional strain. |

| Equatorial Conformer | The tert-butoxycarbonyl group is in the equatorial position. | This is predicted to be the lower energy and therefore the more populated conformer due to reduced steric hindrance. |

| Axial Conformer | The tert-butoxycarbonyl group is in the axial position. | This conformer is expected to be higher in energy due to 1,3-diaxial interactions. |

| Energy Barrier to Inversion | The energy required to transition between the two puckered conformations. | Expected to be low, allowing for rapid interconversion at room temperature. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, providing insights into transient species and energetic pathways that are often difficult to probe experimentally. For this compound, computational methods can be employed to study various reactions, such as nucleophilic additions to the carbonyl group or reactions involving the enolate.

While specific computational studies detailing the reaction mechanisms of this compound are scarce, the principles can be illustrated through general studies on similar ketones and esters.

The investigation of a chemical reaction using computational methods involves mapping the potential energy surface (PES). The PES connects the reactants, transition states, intermediates, and products. The energy profile, a 2D representation of the PES, illustrates the energy changes along the reaction coordinate.

For a reaction such as the reduction of the ketone in this compound by a hydride source (e.g., NaBH4), computational analysis would involve:

Locating the transition state (TS): The TS is a first-order saddle point on the PES, representing the highest energy point along the reaction pathway. Its geometry reveals the arrangement of atoms at the point of bond making and breaking.

Calculating the activation energy (ΔG‡): This is the energy difference between the reactants and the transition state, which determines the reaction rate.

Determining the reaction energy (ΔGrxn): This is the energy difference between the reactants and the products, indicating whether the reaction is exergonic or endergonic.

| Reaction Step | Description | Key Computational Insights |

| Reactant Complex | The initial association of the hydride reagent with the ketone. | Geometry and binding energy of the complex. |

| Transition State | The point of hydride transfer to the carbonyl carbon. | Characterized by an imaginary vibrational frequency corresponding to the reaction coordinate. Provides the activation energy barrier. |

| Product Complex | The association of the resulting alkoxide with the boron species. | Geometry and stabilization energy of the complex. |

| Product | The final alcohol product after workup. | Relative energy compared to the reactant, determining the overall thermodynamics. |

Many reactions proceed through one or more intermediates, which are local minima on the potential energy surface. Computational chemistry can identify these intermediates and elucidate the pathways that connect them. For instance, in a base-catalyzed aldol (B89426) reaction involving the enolate of this compound, computational studies could explore:

Enolate Formation: The deprotonation at the α-carbon to form the enolate intermediate. The stability and geometry of the enolate can be calculated.

C-C Bond Formation: The nucleophilic attack of the enolate on an aldehyde. The transition state for this step would be located to understand the stereochemical outcome of the reaction.

Protonation: The subsequent protonation of the resulting alkoxide to yield the aldol product.

By comparing the energy barriers of different possible pathways, computational analysis can predict the most likely reaction mechanism and explain observed regioselectivity and stereoselectivity.

Structure-Activity Relationship (SAR) Studies in Drug Design

The cyclobutane motif has gained increasing attention in medicinal chemistry as a versatile scaffold for the design of new therapeutic agents. nih.gov Its rigid, three-dimensional structure can be used to orient functional groups in specific spatial arrangements, leading to enhanced binding affinity and selectivity for biological targets. nih.gov this compound, with its functional handles (a ketone and an ester), represents a valuable starting point for the synthesis of diverse libraries of compounds for SAR studies.

The general goal of SAR studies is to understand how modifications to the chemical structure of a molecule affect its biological activity. nih.govacs.org In the context of drug design, this involves systematically altering different parts of a lead compound and assessing the impact on its potency, selectivity, and pharmacokinetic properties.

For a hypothetical drug discovery program utilizing a scaffold derived from this compound, SAR studies might explore:

Modification of the ester group: Replacing the tert-butyl group with other alkyl or aryl groups to probe the size and nature of the binding pocket.

Derivatization of the ketone: Converting the ketone to other functional groups, such as amines, alcohols, or heterocycles, to introduce new interaction points (e.g., hydrogen bond donors/acceptors, charged groups).

Substitution on the cyclobutane ring: Introducing substituents at the 2- and 4-positions to explore the steric and electronic requirements of the target.

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are integral to modern SAR studies. These methods can predict how new analogs will bind to a target protein and can help prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

| Structural Modification | Potential Impact on Biological Activity |

| Varying the ester group (R in -COOR) | Modulates lipophilicity, solubility, and potential interactions with hydrophobic pockets in the target protein. |

| Reduction of the ketone to an alcohol | Introduces a hydrogen bond donor and a chiral center, potentially leading to stereospecific interactions. |

| Reductive amination of the ketone | Introduces a basic center that can form salt bridges and hydrogen bonds. |

| Alkylation at the α-position to the ketone | Alters the shape and conformational flexibility of the scaffold. |

Analytical and Spectroscopic Characterization of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a fundamental tool for elucidating reaction mechanisms involving tert-butyl 3-oxocyclobutanecarboxylate. It allows for the real-time observation of changes in the molecular structure, providing insights into the formation and consumption of various species throughout a chemical transformation.

Probing Reaction Progress and Intermediate Formation

The progress of reactions involving this compound can be effectively monitored by ¹H and ¹³C NMR spectroscopy. The distinct chemical shifts of the protons and carbons in the cyclobutane (B1203170) ring and the tert-butyl group serve as sensitive probes for chemical modifications. For instance, in the synthesis of 3-oxocyclobutanecarboxylic acid, the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the product can be tracked over time. google.com In a typical ¹H NMR spectrum of the related 3-oxocyclobutanecarboxylic acid, the protons on the cyclobutane ring appear as multiplets in the range of δ 3.26-3.51 ppm, while the acidic proton of the carboxylic acid gives a broad singlet at δ 10.80 ppm. google.com For this compound, the characteristic singlet of the nine equivalent protons of the tert-butyl group would be readily observable, typically in the upfield region of the spectrum.

The formation of reaction intermediates can also be detected by NMR. For example, in reactions where the ketone is reduced to a hydroxyl group, the appearance of a new signal for the CH-OH proton and a corresponding shift in the signals of the adjacent cyclobutane protons would indicate the formation of tert-butyl 3-hydroxycyclobutanecarboxylate. In some cases, intermediates may be present in low concentrations or have short lifetimes, requiring specialized NMR techniques or low-temperature studies to observe them. The reversible addition and elimination of a tert-butyl group, for instance, has been studied by monitoring the gradual changes in the proton NMR signals, suggesting a mechanism involving the formation of a carbocation intermediate. unomaha.edu

Below is a representative table of expected ¹H NMR chemical shifts for this compound and a potential reaction product, tert-butyl 3-hydroxycyclobutanecarboxylate.

| Proton | This compound (Expected δ, ppm) | tert-Butyl 3-hydroxycyclobutanecarboxylate (Expected δ, ppm) |

| -C(CH₃)₃ | ~1.4-1.5 (s, 9H) | ~1.4-1.5 (s, 9H) |

| Ring CH₂ | ~3.0-3.5 (m, 4H) | ~2.0-2.8 (m, 4H) |

| Ring CH | ~3.0-3.5 (m, 1H) | ~2.5-3.0 (m, 1H) |

| CH-OH | - | ~4.0-4.5 (m, 1H) |

| OH | - | Variable (br s, 1H) |

| s = singlet, m = multiplet, br s = broad singlet |

Stereochemical Assignment through NMR Techniques

NMR spectroscopy is a powerful tool for determining the stereochemistry of the products formed from reactions of this compound. The spatial relationship between atoms, particularly the cis/trans isomerism of substituents on the cyclobutane ring, can be elucidated through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments.

For diastereomeric products, such as the cis and trans isomers of tert-butyl 3-hydroxycyclobutanecarboxylate, the coupling constants between the protons on the cyclobutane ring will differ. Generally, the trans isomers will exhibit different coupling constants compared to the cis isomers due to the differences in dihedral angles between the coupled protons. In a related bicyclic system, the distinction between cis and trans isomers was made possible by the fact that the cis-isomer could undergo intramolecular lactonization, a reaction not possible for the trans-isomer where the reacting groups are far apart. researchgate.net

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive stereochemical assignments. NOESY experiments detect through-space interactions between protons that are in close proximity. For example, an NOE correlation between the proton of the hydroxyl group and specific protons on the cyclobutane ring can establish their relative stereochemistry. In a study of a complex molecule, NOESY spectra were used to confirm the E-regiomer by observing the interaction between the bulky tert-butyloxycarbonyl group and the aromatic ring. mdpi.com

Mass Spectrometry (MS) for Identification of Reaction Species

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of reaction products and to elucidate the structure of intermediates.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₉H₁₄O₃), the calculated exact mass is 170.0943 g/mol . nih.gov An experimental HRMS measurement that matches this value to within a few parts per million would confirm the molecular formula of the compound. For instance, in the characterization of a related bicyclic lactone, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, HRMS was used to confirm its elemental composition, with a calculated m/z of 228.12358 and a found m/z of 228.1243. semanticscholar.org

The following table shows the predicted m/z values for common adducts of this compound that could be observed in an HRMS analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.10158 |

| [M+Na]⁺ | 193.08352 |

| [M-H]⁻ | 169.08702 |

| [M+NH₄]⁺ | 188.12812 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Intermediates

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of unknown compounds, including reaction intermediates. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

X-Ray Diffraction Analysis for Solid-State Structure Determination

While a crystal structure for this compound itself has not been reported in the Cambridge Structural Database, the crystal structure of a derivative, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, has been determined. researchgate.netsemanticscholar.org This analysis revealed a bicyclo[2.2.2]octane structure containing a lactone moiety and a piperidine (B6355638) ring. researchgate.net The ability to obtain a crystal structure was instrumental in confirming the outcome of a diastereoselective reaction. researchgate.net The collection of crystallographic data, including unit cell dimensions and space group, allows for the precise determination of the molecular geometry. For example, in a study of a bicyclo[3.2.0]heptane derivative, X-ray crystallography provided detailed information on the empirical formula, molecular weight, crystal system, and bond lengths and angles. rsc.org Such data is crucial for unambiguously confirming the structure of a new chemical entity.

The table below presents representative crystallographic data that would be obtained from an X-ray diffraction analysis.

| Parameter | Example Value (from a related bicyclic derivative) |

| Empirical Formula | C₁₁H₁₇NO₄ |

| Formula Weight | 227.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6472 (4) |

| b (Å) | 9.7084 (4) |

| c (Å) | 12.2323 (5) |

| β (°) | 114.186(13) |

| Volume (ų) | 1145.66 (8) |

| Z | 4 |

| Data from Krishnamurthy et al. (2015) researchgate.net |

Other Spectroscopic Methods (e.g., IR, UV-Vis) in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques for the real-time monitoring of chemical reactions involving this compound. These methods allow for the qualitative and quantitative tracking of the consumption of starting materials and the formation of intermediates and products by observing changes in their characteristic absorption bands.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for monitoring reactions of this compound due to the presence of strong, distinct absorption bands associated with its carbonyl functional groups. The vapor phase IR spectrum of this compound is available, and its key absorptions can be assigned to the vibrations of its constituent bonds. nih.gov

The primary IR absorptions for this compound are attributed to the stretching vibrations of the ketone and ester carbonyl groups. The strained four-membered ring of the cyclobutanone (B123998) typically results in a carbonyl (C=O) stretching frequency that is higher than that of an acyclic ketone. The tert-butyl ester group also exhibits a characteristic carbonyl stretch, alongside C-O stretching and the distinctive vibrations of the tert-butyl group itself. The C-H stretching vibrations of the tert-butyl group are also prominent. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone C=O | Stretch | ~1785 | Strong |

| Ester C=O | Stretch | ~1735 | Strong |

| Ester C-O | Stretch | 1300-1100 | Strong |

| tert-Butyl C-H | Rocking | ~1370 and ~1390 | Medium |

Note: The exact wavenumbers can vary based on the sample phase (e.g., liquid, gas, solid) and solvent.

Reaction Monitoring Using IR Spectroscopy

The progress of reactions involving the ketone or ester functionalities of this compound can be effectively monitored by observing the disappearance of its characteristic IR peaks and the concurrent appearance of new peaks corresponding to the product.

For instance, in a Baeyer-Villiger oxidation , the cyclic ketone is converted into a lactone. organic-chemistry.orgwikipedia.org This transformation can be monitored by the disappearance of the cyclobutanone C=O stretching band (around 1785 cm⁻¹) and the appearance of a new C=O stretching band for the lactone at a slightly lower frequency (typically 1750-1735 cm⁻¹).

In a reduction reaction , where the ketone is converted to a secondary alcohol (tert-butyl 3-hydroxycyclobutanecarboxylate), IR spectroscopy would show the disappearance of the ketone C=O absorption band. Simultaneously, a broad absorption band characteristic of the O-H stretching vibration of the alcohol would appear in the region of 3500-3200 cm⁻¹.

Table 2: Application of IR Spectroscopy in Monitoring Reactions of this compound

| Reaction Type | Key Spectral Change (Reactant) | Key Spectral Change (Product) |

|---|---|---|

| Baeyer-Villiger Oxidation | Disappearance of ketone C=O stretch (~1785 cm⁻¹) | Appearance of lactone C=O stretch (~1750-1735 cm⁻¹) |

| Reduction of Ketone | Disappearance of ketone C=O stretch (~1785 cm⁻¹) | Appearance of broad O-H stretch (3500-3200 cm⁻¹) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to monitor reactions of this compound, primarily by observing changes in the electronic transitions of the carbonyl group. The ketone functionality in the molecule is expected to exhibit a weak absorption band in the UV region corresponding to an n→π* transition. For many cyclic ketones, this absorption maximum (λmax) is typically found in the range of 280-300 nm.

Table 3: Expected UV-Vis Absorption for this compound

| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|

The position and intensity of this absorption are sensitive to the solvent environment. While the low molar absorptivity of the n→π* transition can make it less suitable for precise quantitative analysis compared to IR spectroscopy, it can still be a valuable tool for reaction monitoring.

Reaction Monitoring Using UV-Vis Spectroscopy

Any reaction that modifies the carbonyl chromophore will result in a change in the UV-Vis spectrum. For example, upon reduction of the ketone to an alcohol, the n→π* absorption band would disappear, providing a clear indication of the reaction's progress. Similarly, in a reaction that alters conjugation with the carbonyl group, a shift in the λmax to either a longer (bathochromic shift) or shorter (hypsochromic shift) wavelength would be observed.

Derivatives and Analogs of Tert Butyl 3 Oxocyclobutanecarboxylate

Synthesis and Reactivity of Related Cyclobutanecarboxylates

The synthesis of cyclobutanecarboxylates, particularly those with functional groups that allow for further chemical modification, is a significant area of research. A variety of methods have been developed to construct the strained four-membered ring with control over stereochemistry and substitution patterns.

One notable approach involves the palladium-catalyzed alkoxycarbonylation of alcohols. acs.org This method allows for the synthesis of cyclobutanecarboxylates that possess a quaternary carbon center, a structural motif that can be challenging to create. acs.org The reaction demonstrates high efficiency and regioselectivity, successfully avoiding the ring-opening of the cyclobutanol (B46151) precursor that can occur with other transition-metal-catalyzed methods. acs.org

Another strategy for synthesizing substituted cyclobutanes is through the ring contraction of more readily available five-membered rings, such as pyrrolidines. chemistryviews.orgacs.org This stereoselective method utilizes iodonitrene chemistry to mediate a nitrogen extrusion process, leading to the formation of a 1,4-biradical that subsequently cyclizes to form the cyclobutane (B1203170) ring. acs.org This approach has been successfully applied to the synthesis of multisubstituted cyclobutanes with multiple stereocenters. acs.org

The reactivity of cyclobutanecarboxylates is heavily influenced by the inherent ring strain of the four-membered ring. researchgate.netacs.org This strain can be harnessed to drive various chemical transformations. For instance, ring-opening reactions can be initiated under acidic, basic, or photolytic conditions, providing access to a range of acyclic products. researchgate.net Conversely, the cyclobutane ring can also undergo ring expansion to form five- or six-membered rings. acs.org

The table below summarizes key synthetic methods for related cyclobutanecarboxylates:

| Synthetic Method | Description | Key Features | Reference(s) |

| Palladium-Catalyzed Alkoxycarbonylation | Carbonylation of cyclobutyl alcohols using two different alcohol starting materials. | Forms α-quaternary carbon centers; high regioselectivity; avoids ring-opening. | acs.org |

| Pyrrolidine Ring Contraction | Stereoselective contraction of substituted pyrrolidines using iodonitrene chemistry. | Forms multisubstituted cyclobutanes; proceeds via a 1,4-biradical intermediate. | chemistryviews.orgacs.org |

| Photochemical [2+2] Cycloaddition | Light-induced cycloaddition of two alkene molecules. | Useful for creating the cyclobutane core; can be enantioselective. | acs.org |

| Dieckmann Condensation | Intramolecular condensation of a dicarboxylic acid ester. | Forms a cyclic β-keto ester, which can be a precursor to cyclobutanone (B123998) derivatives. | youtube.com |

Ring-Modified Cyclobutane Analogs

Modifications to the cyclobutane ring of tert-butyl 3-oxocyclobutanecarboxylate lead to a diverse array of analogs with unique properties. These modifications can involve altering the substitution pattern on the ring or introducing heteroatoms into the ring itself.